Uniform Reactivity Against Urokinase Isoforms: Dihydrocoumarin I vs Dihydrocoumarin II
Dihydrocoumarin I (3,4‑dibromo‑6‑(bromomethyl)chroman‑2‑one) displays analogous inactivation kinetics against both high‑molecular‑weight (HMW) and low‑molecular‑weight (LMW) urokinase. In contrast, the comparator dihydrocoumarin II (3,4‑dihydro‑3‑benzyl‑6‑chloromethylcoumarin) inactivates LMW urokinase 30 % more slowly than HMW urokinase [1]. This differential isoform selectivity makes dihydrocoumarin I the preferred tool when uniform inhibition of all urokinase forms is required.
| Evidence Dimension | Ratio of inactivation rates for HMW vs LMW urokinase |
|---|---|
| Target Compound Data | Analogous reactivity (ratio ≈ 1) |
| Comparator Or Baseline | Dihydrocoumarin II: LMW form inactivated 30 % more slowly than HMW form |
| Quantified Difference | Dihydrocoumarin I shows uniform inhibition; dihydrocoumarin II shows a 30 % rate reduction for LMW urokinase |
| Conditions | Purified human urokinase (HMW and LMW forms); second‑order rate constants determined under suicide‑substrate conditions (Reboud‑Ravaux & Desvages, 1984) |
Why This Matters
Researchers studying the entire urokinase pool (e.g., in fibrinolysis assays) can use dihydrocoumarin I without isoform‑dependent bias, unlike the benzyl analog.
- [1] Reboud-Ravaux M, Desvages G. Inactivation of human high- and low-molecular-weight urokinases. Analysis of their active site. Biochim Biophys Acta. 1984;791(3):333-341. doi:10.1016/0167-4838(84)90344-3 View Source
